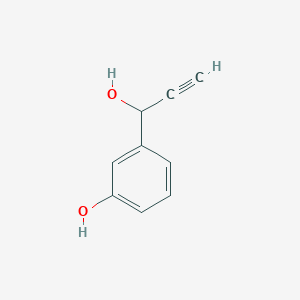

3-Hydroxy-3-(3-hydroxyphenyl)-1-propyne

Description

Properties

Molecular Formula |

C9H8O2 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-(1-hydroxyprop-2-ynyl)phenol |

InChI |

InChI=1S/C9H8O2/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9-11H |

InChI Key |

KGVFSOOCHJADLR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 3-Hydroxy-3-(3-hydroxyphenyl)-1-propyne exhibits promising anticancer properties. Various studies have tested its efficacy against different cancer cell lines:

| Cell Line | Concentration (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 100 | Significant reduction in cell viability |

| MCF-7 (Breast Cancer) | 50 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 75 | Cell cycle arrest |

In a study involving A549 cells, treatment with 100 µM of the compound for 24 hours resulted in a notable decrease in cell viability, indicating its potential as an anticancer agent .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It modulates pathways involved in inflammation, making it a candidate for treating conditions like arthritis and psoriasis. Clinical studies have shown that it can reduce markers of inflammation in vitro and in vivo models .

Material Science Applications

1. Polymer Synthesis

This compound is utilized as a monomer in the synthesis of polymers. Its unique functional groups enable the formation of cross-linked networks, which enhance the mechanical properties of the resulting materials.

| Polymer Type | Properties Enhanced |

|---|---|

| Thermosetting Polymers | Increased thermal stability |

| Conductive Polymers | Enhanced electrical conductivity |

Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their thermal and mechanical properties, making them suitable for applications in electronics and aerospace .

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound serves as a useful tool in biochemical research for studying enzyme inhibition mechanisms. It has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into drug design.

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| Cyclooxygenase-2 | 25 | Inhibition of prostaglandin synthesis |

| Lipoxygenase | 30 | Reduced leukotriene production |

Inhibition studies have revealed that this compound effectively reduces enzyme activity, suggesting its potential as a lead compound for developing anti-inflammatory drugs .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines. The study found that at concentrations ranging from 50 to 100 µM, the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent .

Case Study 2: Polymer Development

In another investigation, researchers synthesized a new class of thermosetting polymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to conventional polymers, highlighting their applicability in high-performance applications .

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The terminal alkyne group undergoes catalytic hydrogenation to yield 3-(3-hydroxyphenyl)propan-1-ol under mild conditions. Key parameters include:

| Reaction Type | Conditions | Catalyst | Product | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), RT, 6–8 h | Lindlar catalyst | 3-(3-Hydroxyphenyl)propan-1-ol |

This reaction preserves the phenolic hydroxyl group while saturating the triple bond.

Oxidation Reactions

The alkyne moiety is susceptible to oxidative cleavage. For example, ozonolysis generates 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid as a major product:

| Reaction Type | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Ozonolysis | O₃, CH₂Cl₂, -78°C, then Zn/H₂O | Ozone, Zn | 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid | , |

The phenolic hydroxyl group remains intact under these conditions.

Cycloaddition Reactions

The alkyne participates in Diels-Alder reactions as a dienophile. For instance, with 1,3-butadiene derivatives, it forms bicyclic adducts:

| Reaction Type | Conditions | Diene | Product | Reference |

|---|---|---|---|---|

| Diels-Alder | Toluene, 110°C, 12 h | 1,3-Butadiene | Bicyclo[2.2.1]hept-5-en-2-ol |

Steric hindrance from the phenolic group influences regioselectivity.

Nucleophilic Additions

The terminal alkyne reacts with electrophiles. For example, in Sonogashira coupling , it forms carbon-carbon bonds with aryl halides:

| Reaction Type | Conditions | Substrate | Product | Reference |

|---|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₄, CuI, Et₃N, 60°C | Iodobenzene | 3-(3-Hydroxyphenyl)-1-phenyl-1-propyne |

This reaction highlights the alkyne’s utility in synthetic organic chemistry.

Acid-Catalyzed Cyclization

Under acidic conditions, the compound undergoes intramolecular cyclization to form dihydrofuran derivatives :

| Reaction Type | Conditions | Catalyst | Product | Reference |

|---|---|---|---|---|

| Acidic cyclization | H₂SO₄, CHCl₃, reflux, 4 h | Sulfuric acid | 2-(3-Hydroxyphenyl)dihydrofuran-3-ol |

This pathway is favored due to the proximity of hydroxyl and alkyne groups.

Biochemical Interactions

In microbial systems (e.g., Rhodococcus globerulus PWD1), the compound undergoes catabolism via β-oxidation pathways, producing 3-(3-hydroxyphenyl)propionic acid as an intermediate . Enzymatic hydroxylation and decarboxylation steps further degrade the molecule.

Comparative Reactivity Insights

-

Hydroxyl groups : Participate in hydrogen bonding, influencing solubility and reaction kinetics.

-

Alkyne group : Exhibits higher reactivity compared to isolated alkynes due to conjugation with the phenolic ring.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

Base-Catalyzed Alkynylation

A widely cited method involves the reaction of 3-hydroxyphenol with propargyl bromide in the presence of a mild base, such as potassium carbonate (K₂CO₃), in polar aprotic solvents like dimethylformamide (DMF) or acetone. The base deprotonates the phenolic hydroxyl, facilitating nucleophilic attack on the propargyl electrophile. Reaction monitoring via thin-layer chromatography (TLC) confirms intermediate formation, with final purification achieved through high-performance liquid chromatography (HPLC).

Typical Conditions:

Transition Metal-Mediated Coupling

Palladium or copper catalysts enable Sonogashira-type couplings between 3-iodophenol and propargyl alcohol. This method avoids harsh bases, instead relying on ligands like triphenylphosphine (PPh₃) to stabilize the metal center. For example, Pd(PPh₃)₄ in triethylamine (TEA) at 80°C facilitates C–C bond formation, yielding the target compound with minimal byproducts.

Optimized Protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)

-

Solvent: TEA/toluene (1:1 v/v), 80°C, 6 hours

One-Pot Tandem Synthesis Strategies

Recent advancements emphasize tandem reactions to streamline synthesis. A one-pot approach combines 3-hydroxybenzaldehyde with propargyl alcohol under oxidative conditions. tert-Butyl hydroperoxide (TBHP) acts as an oxidant, initiating a radical-mediated coupling that forms the alkyne-phenolic bond in situ.

Key Steps:

-

Condensation: 3-hydroxybenzaldehyde reacts with propargyl alcohol in toluene.

-

Oxidation: TBHP generates radicals, promoting dehydrogenative coupling.

-

Workup: Aqueous extraction and column chromatography yield pure product.

Performance Metrics:

Purification and Analytical Validation

Chromatographic Techniques

Crude mixtures are typically purified using silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:2). HPLC with C18 columns and acetonitrile/water mobile phases achieves >99% purity, critical for pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-3-(3-hydroxyphenyl)-1-propyne in academic laboratories?

A Claisen-Schmidt condensation approach is commonly employed, utilizing 3-hydroxybenzaldehyde and a propargyl ketone derivative under basic conditions (e.g., NaOH in ethanol). Reaction optimization may involve temperature control (10–25°C) and stoichiometric adjustments to enhance yield . Purification typically involves recrystallization or column chromatography, with solvent selection (e.g., ethanol or toluene) critical for isolating the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : To confirm the presence of hydroxyl (-OH), phenyl, and propargyl groups. For example, the propargyl proton appears as a triplet near δ 2.5–3.0 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm .

- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch), ~2100 cm⁻¹ (C≡C stretch), and ~1600 cm⁻¹ (aromatic C=C) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers handle safety and stability concerns during synthesis?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents (e.g., ethanol, toluene) .

- Waste Disposal : Neutralize basic residues before disposal and segregate halogenated/organic waste per institutional guidelines .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design can systematically evaluate variables:

- Factors : Solvent polarity (ethanol vs. methanol), base strength (NaOH vs. KOH), and temperature (10°C vs. 25°C).

- Response : Reaction yield and purity. Results may reveal interactions between solvent and temperature, guiding condition optimization . For example, ethanol with NaOH at 25°C could maximize yield while minimizing byproducts.

Q. What computational strategies elucidate the compound’s reaction mechanisms or bioactivity?

- Density Functional Theory (DFT) : Models transition states for propargyl group formation during synthesis, predicting activation energies .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes), identifying binding sites via hydrogen bonding with hydroxyl groups .

- SAR Studies : Modify substituents (e.g., replacing -OH with -OCH₃) to assess impact on bioactivity, using docking software (AutoDock) for virtual screening .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Reproducibility Checks : Standardize assay conditions (e.g., pH, incubation time) across labs.

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound integrity (>95% purity) .

- Control Experiments : Compare results with structurally similar analogs (e.g., 3-(3-hydroxyphenyl)-1-propanol) to isolate the propargyl group’s contribution .

Q. What advanced separation techniques improve isolation of this compound from complex mixtures?

- Membrane Chromatography : Utilizes size-exclusion membranes to separate by molecular weight, effective for removing polymeric byproducts .

- Countercurrent Chromatography (CCC) : A solvent-free method for high-purity isolation, leveraging polarity differences in biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.